A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-4-bromo-6-nitrobenzoic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-4-bromo-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of the organic compound 2-Amino-4-bromo-6-nitrobenzoic acid. Due to the limited availability of experimentally determined data for this specific molecule, this paper presents a combination of predicted values from computational models and established experimental protocols for the determination of key chemical characteristics. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, analysis, and drug discovery involving this compound.
Core Physicochemical Data
The following table summarizes the available quantitative data for 2-Amino-4-bromo-6-nitrobenzoic acid, primarily based on computational predictions. These values provide a useful starting point for laboratory work and further experimental validation.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O₄ | [1][2] |
| Molecular Weight | 261.03 g/mol | [1][2] |
| CAS Number | 1167056-67-8 | [1][2] |
| Predicted Density | 1.973 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 430.3 ± 45.0 °C | [1] |
| Predicted XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 109 Ų | [1] |
Note: The density and boiling point are predicted values and should be confirmed through experimental measurement. XLogP3 is a calculated measure of lipophilicity, an important factor in predicting the pharmacokinetic behavior of a molecule.
Experimental Protocols for Physicochemical Characterization
Determination of Melting Point
Principle: The melting point is a fundamental physical property used for identification and purity assessment. It is the temperature at which a substance transitions from a solid to a liquid state.
Apparatus:
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Melting point apparatus (e.g., Gallenkamp, Stuart SMP30)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of dry 2-Amino-4-bromo-6-nitrobenzoic acid is finely powdered using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
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Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range is typically narrow (0.5-1 °C).
Determination of Solubility
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. This is a critical parameter for drug formulation and delivery.
Apparatus:
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Analytical balance
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Vials with screw caps
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Constant temperature shaker bath
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Centrifuge
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UV-Vis spectrophotometer or HPLC system
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Volumetric flasks and pipettes
Procedure (Shake-Flask Method):
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Sample Preparation: An excess amount of 2-Amino-4-bromo-6-nitrobenzoic acid is added to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
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Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The resulting suspensions are centrifuged to separate the undissolved solid from the saturated solution.
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Quantification: An aliquot of the clear supernatant is carefully removed, diluted with the appropriate solvent, and the concentration of the dissolved compound is determined using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or HPLC.
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Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Determination of Acid Dissociation Constant (pKa)
Principle: The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% ionized and 50% unionized. This property is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Apparatus:
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pH meter with a calibrated electrode
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Automatic titrator or burette
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Stir plate and stir bar
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Beaker
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Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure (Potentiometric Titration):
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Sample Preparation: A precisely weighed amount of 2-Amino-4-bromo-6-nitrobenzoic acid is dissolved in a known volume of water (or a co-solvent system if solubility is low).
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Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.
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Titration: The standardized base is added in small, precise increments while the pH of the solution is recorded after each addition.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized by the base).
Biological Activity and Signaling Pathways
A thorough review of the scientific literature did not reveal any published studies on the specific biological activity or associated signaling pathways of 2-Amino-4-bromo-6-nitrobenzoic acid. While many nitro-containing aromatic compounds exhibit a range of biological effects, including antimicrobial and anticancer activities, the specific effects of this compound remain to be elucidated through future research.[3]
General Workflow for Physicochemical and Biological Characterization
The following diagram illustrates a general workflow for the comprehensive characterization of a novel chemical compound like 2-Amino-4-bromo-6-nitrobenzoic acid.
Caption: General workflow for the characterization of a novel chemical compound.
This guide provides a foundational understanding of 2-Amino-4-bromo-6-nitrobenzoic acid based on available data and established scientific methodologies. Further experimental investigation is necessary to validate the predicted properties and to explore the potential biological activities of this compound.
